(R)-4,5-Dihydro-6-hydroxy-2,2,5,8-tetramethyl-2H-naphtho[1,8-bc]furan-7(3H)-one
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Overview
Description
It is recognized as the first secondary metabolite isolated in crystalline form in the New World in 1852 . The compound is isolated from the roots of Perezia (formerly Acourtia) specimens . (R)-4,5-Dihydro-6-hydroxy-2,2,5,8-tetramethyl-2H-naphtho[1,8-bc]furan-7(3H)-one is an orange crystalline solid with a melting point of approximately 104°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perezinone involves several steps. One of the primary methods includes the isomerization of perezone into isoperezone using 3,4,5,6-tetrahydro-2-pyrimidinethiol . This reaction can be optimized by adding a small amount of water to increase the yield from 45% to 65% . The reaction conditions typically involve absolute methanol as the solvent .
Industrial Production Methods
Industrial production methods for perezinone are not extensively documented. the synthesis generally follows the laboratory methods with scale-up adjustments to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(R)-4,5-Dihydro-6-hydroxy-2,2,5,8-tetramethyl-2H-naphtho[1,8-bc]furan-7(3H)-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert perezinone into hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further modified to obtain a range of biologically active compounds .
Scientific Research Applications
(R)-4,5-Dihydro-6-hydroxy-2,2,5,8-tetramethyl-2H-naphtho[1,8-bc]furan-7(3H)-one has a wide range of applications in scientific research:
Chemistry: this compound is used as a starting material for the synthesis of various quinone derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: This compound is used in the synthesis of dyes and pigments due to its quinone structure.
Mechanism of Action
The mechanism of action of perezinone involves its interaction with molecular targets and pathways. (R)-4,5-Dihydro-6-hydroxy-2,2,5,8-tetramethyl-2H-naphtho[1,8-bc]furan-7(3H)-one exerts its effects by modulating oxidative stress and interacting with cellular proteins. The quinone moiety in perezinone can undergo redox cycling, generating reactive oxygen species that can induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Isoperezone: An isomer of perezinone with similar chemical properties.
Pipitzol Acetate: A derivative of perezinone formed by acetylation.
Hydroxyperezinone: A hydroxylated derivative of perezinone.
Uniqueness
(R)-4,5-Dihydro-6-hydroxy-2,2,5,8-tetramethyl-2H-naphtho[1,8-bc]furan-7(3H)-one is unique due to its historical significance as the first secondary metabolite isolated in crystalline form in the New World . Its diverse chemical reactivity and potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
10124-08-0 |
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Molecular Formula |
C15H18O3 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(7R)-9-hydroxy-3,3,7,11-tetramethyl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4(12),8-trien-10-one |
InChI |
InChI=1S/C15H18O3/c1-7-5-6-9-11-10(7)13(17)12(16)8(2)14(11)18-15(9,3)4/h7,17H,5-6H2,1-4H3/t7-/m1/s1 |
InChI Key |
GPLYVANRJRWDMO-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O |
SMILES |
CC1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O |
Canonical SMILES |
CC1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O |
Origin of Product |
United States |
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